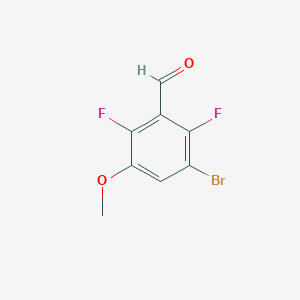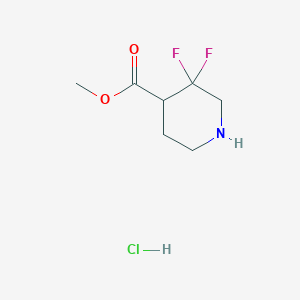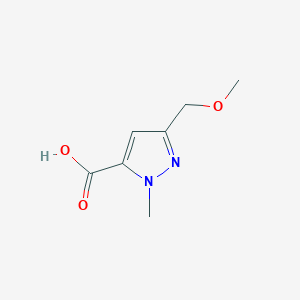
Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine is an organic compound that features a cycloheptyl group attached to a thiophene ring, which is further substituted with a phenyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable diene with sulfur sources under controlled conditions.
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the thiophene ring in the presence of a Lewis acid catalyst.
Cycloheptyl Group Introduction: The cycloheptyl group can be attached through a Grignard reaction, where cycloheptyl magnesium bromide reacts with the intermediate compound.
Amine Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine can be compared with other similar compounds such as:
Phenyl(thiophen-2-yl)methanamine: Similar structure but lacks the cycloheptyl group, which may result in different chemical and biological properties.
(2-methyl-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol: Contains a trifluoromethyl group and a hydroxyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[(5-phenylthiophen-2-yl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NS/c1-2-7-11-16(10-6-1)19-14-17-12-13-18(20-17)15-8-4-3-5-9-15/h3-5,8-9,12-13,16,19H,1-2,6-7,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCIAZHCRLLEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B6318250.png)





![Benzo[d]isoxazole-5-sulfonic acid methylamide, 95%](/img/structure/B6318284.png)




![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318337.png)
![Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine](/img/structure/B6318341.png)
![tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate](/img/structure/B6318348.png)
